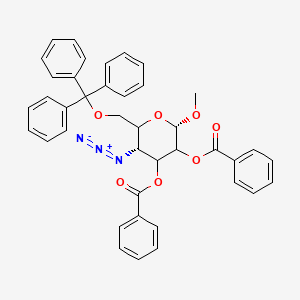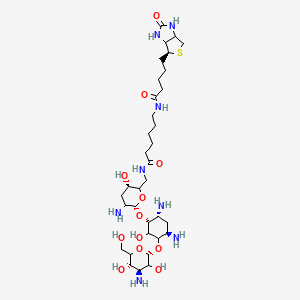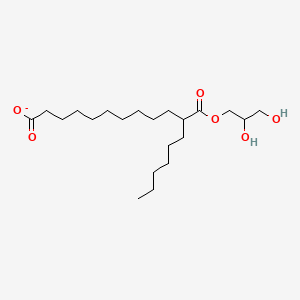
Glyceryl caprylate-caprate
Descripción general
Descripción
Glyceryl Caprylate/Caprate is a mixture of monoacylglycerols obtained by direct esterification of glycerol with caprylic (octanoic) and capric (decanoic) acids . It is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry . It appears as a clear or slightly yellowish liquid that has a low viscosity . The primary functions of Glyceryl Caprylate/Caprate are providing hydrating as well as anti-microbial properties . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel . The chemical formula of Glyceryl Caprylate/Caprate is C21H40O6 .
Synthesis Analysis
Glyceryl Caprylate/Caprate is made via the esterification of caprylic acid and capric acid with glycerol, which is a natural component of fats and oils . The resulting mixture is then purified for cosmetic use .Molecular Structure Analysis
The molecular formula of Glyceryl Caprylate/Caprate is C21H40O6 . This indicates that it contains 21 carbon atoms, 40 hydrogen atoms, and 6 oxygen atoms.Physical And Chemical Properties Analysis
Glyceryl Caprylate/Caprate is a liquid at 25°C with a specific gravity of 1.07 at 20°C . It has a low viscosity of 322 cps at 20°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Biosurfactant Synthesis
Scientific Field
Food Science and Biotechnology
Summary of Application
Glyceryl caprylate-caprate is used in the biosynthesis of glyceride glycoside, a nonionic surfactant, by amylosucrase, a powerful glycosyltransferase .
Methods of Application
Recombinant amylosucrases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) were used to synthesize biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate . The transglycosylation reactions of DgAS were more effective than those of BtAS .
Results or Outcomes
The results of the transglycosylation reaction were consistent for both ASases, with glyceryl caprylate acceptor showing the highest concentration .
Gastrointestinal Permeation Enhancement
Scientific Field
Pharmaceutical Technology
Summary of Application
Glyceryl caprylate-caprate is used as a gastrointestinal permeation enhancer for the development of oral peptide pharmaceuticals .
Methods of Application
Sodium caprylate (C8) has been used as a gastrointestinal permeation enhancer for octreotide . The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) were discussed .
Results or Outcomes
The use of glyceryl caprylate-caprate as a permeation enhancer has led to the successful development of oral dosage forms of peptide pharmaceuticals .
Oral Peptide Pharmaceuticals
Summary of Application
Glyceryl caprylate-caprate is used in the development of oral peptide pharmaceuticals . It is used in the formulation of Capmul® MCM, which is composed of 41.9% Capmul® MCM, 23.3% PEG 400, 21.3% Tween® 80, 5% Captex® (glyceryl tricaprylate caprate), and 0.5% (5 mg) of fondaparinux .
Methods of Application
The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using C10 were discussed .
Results or Outcomes
Solubilization or Dispersion of Active Substances
Scientific Field
Pharmaceutical and Cosmetic Science
Summary of Application
Glyceryl caprylate-caprate is efficient in the solubilization or dispersion of active substances and polar lipids .
Methods of Application
It is used as an emulsifier or co-emulsifier of choice in the preparation of stable, self-emulsifying lipid-based microemulsions .
Results or Outcomes
The use of Glyceryl Caprylate/Caprate as a solubilizer or dispersant has shown promising results in facilitating the delivery of active substances and polar lipids .
Direcciones Futuras
Propiedades
IUPAC Name |
11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHITOKQSMJXEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid, Other Solid; Liquid | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Glyceryl caprylate-caprate | |
CAS RN |
73398-61-5 | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



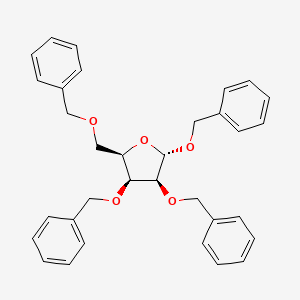
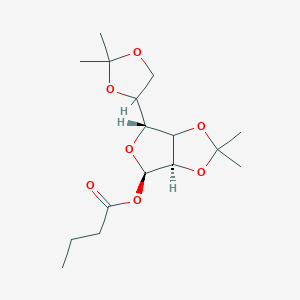
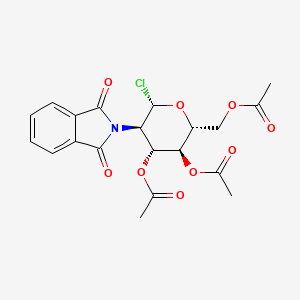
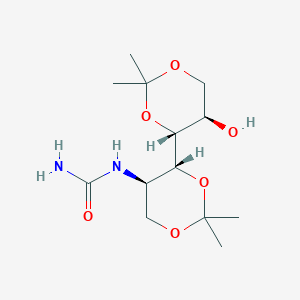
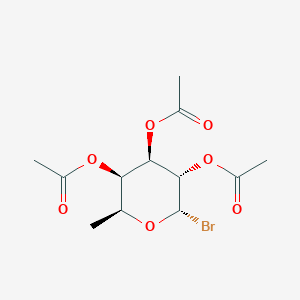

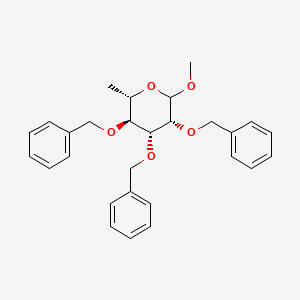

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

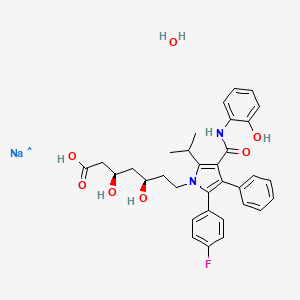
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
